2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester
Description
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is a benzoic acid derivative featuring a benzyloxy group at position 2, a nitro substituent at position 5, and a benzyl ester moiety. This compound belongs to a class of aromatic esters with applications in pharmaceutical intermediates, agrochemicals, and specialty organic synthesis. Its structure combines electron-withdrawing (nitro) and bulky (benzyloxy/benzyl ester) groups, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
benzyl 5-nitro-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRIDDBMDNIGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid
The precursor 2-benzyloxy-5-nitro-benzoic acid is synthesized via sequential benzylation and nitration.
Benzylation of 2-hydroxybenzoic acid :
2-Hydroxybenzoic acid reacts with benzyl chloride (1.2 equiv) in toluene under basic conditions (KOH, 3.3 equiv) at reflux (130°C), yielding 2-benzyloxybenzoic acid (97% purity). The reaction proceeds via nucleophilic substitution, with azeotropic water removal enhancing conversion.
Nitration :
Nitration at the 5-position is achieved using a mixed-acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C. The benzyloxy group directs electrophilic substitution para to itself, yielding 2-benzyloxy-5-nitro-benzoic acid (85% isolated yield). Over-nitration is mitigated by strict temperature control.
Esterification with Benzyl Alcohol
The carboxylic acid undergoes esterification with benzyl alcohol (2.0 equiv) under acid catalysis (H₂SO₄, 0.1 equiv) in refluxing toluene (110°C, 12 h). Water removal via Dean-Stark trap drives equilibrium toward ester formation, yielding the target compound in 78% yield.
Optimization :
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Catalyst screening : p-Toluenesulfonic acid (pTSA) improves yields to 82% by reducing side reactions.
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Solvent effects : Toluene outperforms DMF and THF due to better azeotrope formation.
Benzyl Transfer via 2-Benzyloxypyridinium Triflate Reagent
In Situ Generation of the Active Benzylating Agent
2-Benzyloxypyridine undergoes N-methylation with methyl triflate (2.0 equiv) in toluene or trifluorotoluene, forming 2-benzyloxy-1-methylpyridinium triflate (1). This reagent facilitates benzyl transfer under neutral conditions, avoiding acid/base-sensitive substrates.
Direct Esterification Protocol
A mixture of 5-nitro-2-hydroxybenzoic acid (1.0 equiv), reagent 1 (2.0 equiv), and MgO (2.0 equiv) in trifluorotoluene is heated at 90°C for 24 h. The base scavenges triflic acid, preventing ester hydrolysis. The product is isolated in 89% yield after silica gel chromatography.
Advantages :
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No requirement for pre-protected intermediates.
Transition Metal-Free Photochemical Activation
Reaction Setup and Mechanism
A photochemical method employs hexafluoroisopropanol (HFIP) and 1,2-dichloroethane (DCE) under 40W blue LED irradiation. The solvent system stabilizes radical intermediates, enabling direct benzylation of 5-nitro-2-hydroxybenzoic acid with benzyl alcohols.
Procedure
5-Nitro-2-hydroxybenzoic acid (1.0 equiv), benzyl alcohol (2.0 equiv), and HFIP/DCE (1:3 v/v) are irradiated for 24 h. The reaction proceeds via a radical chain mechanism, yielding the ester in 72% yield.
Key observations :
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Solvent polarity : HFIP’s high polarity stabilizes charged intermediates, enhancing reactivity.
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Light intensity : Yields drop to 45% under ambient light, underscoring photocatalysis’s role.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed esterification | 78–82 | Reflux, H₂SO₄/pTSA, 12 h | High scalability | Acid-sensitive substrates incompatible |
| Benzyl transfer reagent | 89 | 90°C, MgO, 24 h | Neutral pH, no pre-protection | Requires anhydrous conditions |
| Photochemical activation | 72 | 40W LED, HFIP/DCE, 24 h | Transition metal-free, mild conditions | Limited substrate scope |
Critical Considerations in Process Optimization
Regioselectivity in Nitration
The benzyloxy group’s strong para-directing effect ensures >95% regioselectivity for 5-nitro isomer formation. Ortho nitration is suppressed by steric hindrance from the benzyl group.
Esterification Catalysts
Enzymatic catalysts (e.g., Candida antarctica lipase B) achieve 85% yield in non-aqueous media (tert-butanol, 45°C). However, enzymatic methods are excluded per user constraints.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester can undergo various chemical reactions, including:
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc or tin in dilute mineral acid.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophilic aromatic substitution reagents.
Major Products
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and benzyloxy groups can undergo hydrolysis and substitution reactions, respectively . These interactions can modulate biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Benzoic Acid Derivatives

Key Observations :
- Ester Group Impact : Benzyl esters generally exhibit higher lipophilicity than methyl esters, improving membrane permeability in bioactive compounds (e.g., asiatic acid derivatives in showed 4.5× enhanced anti-diabetic activity with benzyl esters) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The nitro group in the target compound may reduce solubility in polar solvents compared to methoxy analogs but enhance stability in acidic conditions (as seen in benzyl ester bond formation under pH 4–6 in ) .

- Benzyl esters (e.g., Benzyl Benzoate) are typically more stable than tert-butyl esters (), which require careful handling due to hydrolysis risks .
Biological Activity
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS No. 1329485-44-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H17NO5, with a molecular weight of 363.36 g/mol. Its structure features a nitro group and benzyloxy moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacteria and fungi, suggesting that this ester may also possess similar effects due to structural similarities .
Anticancer Properties
In vitro studies have demonstrated that derivatives of benzoic acid can induce cytotoxic effects on cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against prostate cancer cell lines (PC3 and DU145), indicating potential anticancer activity . The mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, which are critical pathways in cancer treatment .
Anti-inflammatory Effects
Compounds with similar structures have shown promising anti-inflammatory activities. In particular, they exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The potential for this compound to act on these pathways warrants further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer proliferation.
- Enzyme Inhibition : It likely inhibits enzymes such as COX and lipoxygenase, reducing inflammatory mediators.
- Cell Cycle Modulation : By affecting the cell cycle, it can induce apoptosis in malignant cells.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX enzymes |
Case Study: Anticancer Activity
A detailed study evaluated the cytotoxic effects of related benzoate esters on prostate cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 20 to 40 µM over a 72-hour exposure period. The most effective compound induced apoptosis through caspase activation and DNA fragmentation .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester, and how can purity be optimized?
- Methodology : The synthesis typically involves introducing benzyl and nitro groups via nucleophilic substitution or esterification. For example, benzyloxy groups can be introduced using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) . Nitration of the aromatic ring should be carefully controlled to avoid over-nitration; mixed HNO₃/H₂SO₄ at 0–5°C is common.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) are effective. Purity ≥95% is achievable, as noted in safety data sheets for similar esters .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use -/-NMR to verify ester linkages and nitro/benzyloxy substituents. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.3–7.5 ppm .
- Purity Assessment : HPLC (C18 column, UV detection at 254 nm) or GC-MS (for volatile derivatives). Compare retention times with standards from reagent catalogs .
Q. How should researchers handle safety risks associated with nitroaromatic compounds?
- Precautions : Nitro groups can be explosive under heat or shock. Use blast shields, small-scale reactions, and avoid open flames. Refer to GHS guidelines for storage (e.g., <25°C, inert atmosphere) .
- First Aid : Immediate decontamination of skin/eyes with water, as outlined in safety protocols for benzoate esters .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed in the synthesis of this compound?
- Strategy : Use directing groups or steric hindrance. The benzyloxy group at position 2 directs nitration to position 5 due to its electron-donating effect. Computational modeling (DFT) can predict regioselectivity .
- Validation : Compare experimental -NMR data with predicted shifts from analogous nitrobenzoates .
Q. What are the stability profiles of this ester under varying pH and temperature conditions?
- Experimental Design : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolysis via HPLC. Esters with electron-withdrawing groups (e.g., nitro) are more resistant to basic hydrolysis but may degrade in acidic media .
- Conflicting Data : Some studies report stability discrepancies due to trace metal impurities. Chelating agents (e.g., EDTA) can mitigate this .
Q. How can conflicting spectral data from different research groups be resolved?
- Troubleshooting : Cross-validate using orthogonal techniques (e.g., IR for ester C=O stretch ~1720 cm⁻¹, X-ray crystallography for absolute configuration). Discrepancies in NMR may arise from solvent effects—re-run spectra in deuterated DMSO or CDCl₃ .
- Case Study : For a related compound, conflicting melting points (192–194°C vs. 188–190°C) were resolved by verifying recrystallization solvents (ethanol vs. acetone) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


